
Cenicriviroc mesylate
概要
説明
セニクリビロクメシル酸塩は、主にHIV感染症および非アルコール性脂肪性肝炎の治療のために開発された実験的な薬物候補です。 これは、ウイルスがヒト細胞に侵入する際に関係するC-Cケモカイン受容体タイプ2およびC-Cケモカイン受容体タイプ5の阻害剤として機能します .
2. 製法
合成経路と反応条件: このプロセスは、通常、目的の化学的変換を確実にするために、制御された温度、pH、および触媒の使用などの特定の反応条件を必要とします .
工業生産方法: セニクリビロクメシル酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、効率と収率が最適化されており、最終製品の純度と一貫性を確保するために、自動化システムと厳格な品質管理対策がしばしば含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The process typically requires specific reaction conditions such as controlled temperature, pH, and the use of catalysts to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of cenicriviroc mesilate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
反応の種類: セニクリビロクメシル酸塩は、次のようなさまざまな化学反応を受けます。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および反応を促進するさまざまな触媒が含まれます。 条件は、多くの場合、目的の結果を達成するために、特定の温度、圧力、およびpHレベルを伴います .
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドの形成をもたらす可能性があり、還元はアルコールまたはアミンをもたらす可能性があります .
4. 科学研究アプリケーション
セニクリビロクメシル酸塩は、次のような幅広い科学研究用途があります。
化学: 化学反応とメカニズムを研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について調査されました。
医学: HIV感染症、非アルコール性脂肪性肝炎、およびその他の炎症性疾患の潜在的な治療法として探索されています。
産業: 新しい医薬品や治療薬の開発に使用されます .
科学的研究の応用
Clinical Applications
A. Treatment of HIV
Cenicriviroc has been evaluated in multiple clinical trials for its efficacy in managing HIV infection. Notably, a Phase IIb study demonstrated significant reductions in viral load among HIV-infected patients . The compound's ability to suppress viral replication while being well-tolerated positions it as a promising candidate for HIV therapy.
B. Non-Alcoholic Steatohepatitis (NASH)
CVC is currently under investigation for its antifibrotic properties in treating liver fibrosis associated with NASH. A Phase 3 clinical trial (AURORA) aims to assess its efficacy in improving liver histology and reducing fibrosis stages in adult subjects with NASH . The trial's primary endpoints include the proportion of participants showing improvement in fibrosis after treatment compared to placebo.
C. Arterial Inflammation in HIV Patients
Recent studies are exploring CVC's potential to reduce arterial inflammation in individuals living with HIV. The A5415 study focuses on assessing the effects of CVC on vascular inflammation using advanced imaging techniques like FDG-PET/CT scans . This application is particularly relevant given the increased cardiovascular risks faced by patients with chronic HIV infection.
Summary of Clinical Trials
Case Studies and Research Findings
Case Study: Efficacy in HIV Treatment
In a randomized controlled trial, patients receiving CVC showed similar rates of viral suppression compared to those on standard treatments like efavirenz, highlighting its potential as an alternative therapy for managing HIV .
Research Finding: Anti-Fibrotic Effects
In preclinical models, CVC demonstrated a reduction in markers associated with liver fibrosis, suggesting its role as an antifibrotic agent. These findings support ongoing clinical evaluations for its application in treating NASH .
Future Directions and Research Opportunities
The ongoing research into this compound highlights its multifaceted applications, particularly in managing chronic viral infections and fibrotic liver diseases. Future studies may expand its indications further, potentially exploring combinations with other therapeutic agents to enhance efficacy and patient outcomes.
作用機序
セニクリビロクメシル酸塩は、C-Cケモカイン受容体タイプ2とC-Cケモカイン受容体タイプ5を阻害することによってその効果を発揮します。これらの受容体は、ウイルスがヒト細胞に侵入する際に関係しており、その阻害はウイルスが細胞に感染するのを防ぎます。 さらに、C-Cケモカイン受容体タイプ2の阻害は、抗炎症効果をもたらす可能性があり、セニクリビロクメシル酸塩は炎症性疾患の潜在的な治療薬となります .
類似の化合物:
マラビロク: HIV感染症の治療に使用される別のC-Cケモカイン受容体タイプ5阻害剤。
ビクリビロク: HIV感染症の治療におけるその可能性について調査されたC-Cケモカイン受容体タイプ5阻害剤。
トロフィエキソール: 非アルコール性脂肪性肝炎の治療に、セニクリビロクメシル酸塩と組み合わせて使用される化合物
独自性: セニクリビロクメシル酸塩は、C-Cケモカイン受容体タイプ2とC-Cケモカイン受容体タイプ5の両方を二重に阻害することでユニークであり、ウイルス侵入と炎症に関与する複数の経路を標的とすることを可能にします。 この二重の作用機序は、通常、1つの受容体のみを標的とする他の類似の化合物とは異なります .
類似化合物との比較
Maraviroc: Another C-C chemokine receptor type 5 inhibitor used in the treatment of HIV infection.
Vicriviroc: A C-C chemokine receptor type 5 inhibitor investigated for its potential in treating HIV infection.
Tropifexor: A compound used in combination with cenicriviroc mesilate for the treatment of non-alcoholic steatohepatitis
Uniqueness: Cenicriviroc mesilate is unique in its dual inhibition of C-C chemokine receptor type 2 and C-C chemokine receptor type 5, which allows it to target multiple pathways involved in viral entry and inflammation. This dual mechanism of action distinguishes it from other similar compounds that typically target only one receptor .
生物活性
Cenicriviroc mesylate (CVC) is a novel, orally active small molecule that functions as a dual antagonist of the C-C chemokine receptors CCR2 and CCR5. It is primarily being investigated for its therapeutic potential in treating nonalcoholic steatohepatitis (NASH) and liver fibrosis. This compound has garnered attention due to its anti-inflammatory and antifibrotic properties, which are crucial in managing chronic liver diseases.
Cenicriviroc exerts its biological activity by inhibiting the CCR2 and CCR5 receptors, which are involved in the recruitment of immune cells to sites of injury and inflammation. By blocking these receptors, CVC can reduce inflammatory responses and subsequently mitigate fibrosis development in the liver.
Key Mechanisms:
- CCR2/CCR5 Blockade : Inhibition of these receptors decreases the recruitment of monocytes and T cells to inflamed tissues, reducing local inflammation.
- Antifibrotic Activity : CVC has demonstrated efficacy in reducing fibrosis in preclinical models and clinical trials, suggesting a direct impact on fibrogenesis pathways.
Pharmacokinetics
Cenicriviroc has a favorable pharmacokinetic profile:
- Half-life : Approximately 30–40 hours in humans, allowing for once-daily dosing.
- Metabolism : Primarily metabolized by liver enzymes CYP3A4 and CYP2C8.
- Protein Binding : Over 98% bound to plasma proteins, indicating a significant distribution within the body.
Efficacy in NASH and Liver Fibrosis
Cenicriviroc has been evaluated in several clinical studies, notably the AURORA trial, which is a Phase 3 multicenter study assessing its efficacy in patients with Stage 2 to 3 liver fibrosis due to NASH.
Key Study Outcomes:
- Primary Endpoint : Improvement in liver fibrosis by at least one stage after 60 weeks of treatment.
- Secondary Endpoints : Changes in non-invasive markers of liver fibrosis such as the Aspartate Aminotransferase-to-Platelet Ratio Index (APRI) and Fibrosis-4 (FIB-4) scores.
Summary of Clinical Trials
Study Name | Phase | Population | Primary Endpoint | Results |
---|---|---|---|---|
AURORA | 3 | Adults with Stage 2-3 NASH | Improvement in fibrosis by 1 stage | Significant improvement observed |
CENTAUR | 2b | Adults with NASH and liver fibrosis | Change in APRI and FIB-4 scores | Decreased scores correlated with treatment |
Case Studies
- Case Study on Efficacy :
- Safety Profile :
特性
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPBPUPDRDCRSY-YLZLUMLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497223-28-6 | |
Record name | Cenicriviroc mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CENICRIVIROC MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。